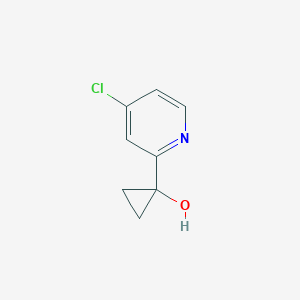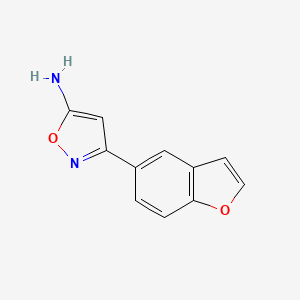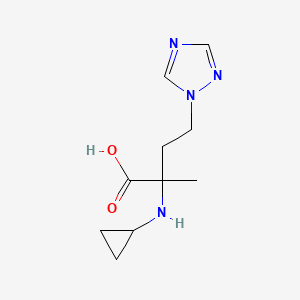
3-(1-Isopropyl-1h-1,2,4-triazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-isopropyl-1H-1,2,4-triazole with propylene oxide under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide. The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
化学反応の分析
Types of Reactions
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: The major products include ketones or aldehydes.
Reduction: The major products are reduced triazole derivatives.
Substitution: The major products depend on the substituent introduced, such as halides or amines.
科学的研究の応用
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
類似化合物との比較
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Lacks the isopropyl group, making it less lipophilic.
1-Isopropyl-1H-1,2,4-triazol-5-amine: Contains an amine group instead of a hydroxyl group, altering its reactivity and biological activity.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Features a pyrazole ring instead of a triazole ring, leading to different chemical properties.
Uniqueness
3-(1-Isopropyl-1H-1,2,4-triazol-5-yl)propan-1-ol is unique due to the presence of both the isopropyl group and the hydroxyl group, which confer distinct chemical and biological properties
特性
分子式 |
C8H15N3O |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
3-(2-propan-2-yl-1,2,4-triazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-7(2)11-8(4-3-5-12)9-6-10-11/h6-7,12H,3-5H2,1-2H3 |
InChIキー |
WENPRIYTMUMXIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=NC=N1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


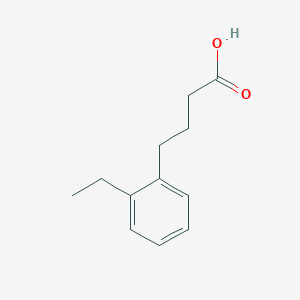
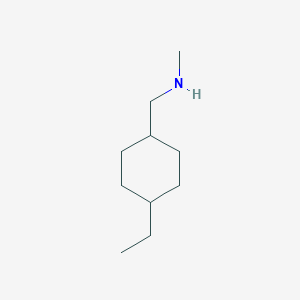
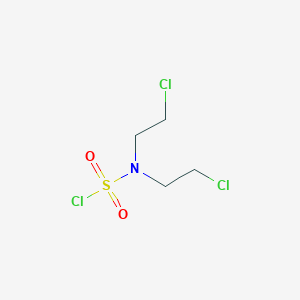
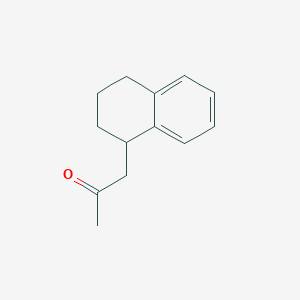
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
